The Hofmann Carbylamine Reaction for the Synthesis of Tert-Butyl Isocyanide: A Technical Guide
The Hofmann Carbylamine Reaction for the Synthesis of Tert-Butyl Isocyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Hofmann carbylamine reaction, with a specific focus on the synthesis of tert-butyl isocyanide. This powerful reaction offers a direct route to isocyanides from primary amines and has significant applications in the synthesis of complex molecules, including pharmaceuticals. This document outlines the core mechanism, a detailed experimental protocol, and relevant quantitative data.
Reaction Overview and Mechanism
The Hofmann carbylamine reaction, also known as the Hofmann isocyanide synthesis, is a chemical transformation that converts a primary amine into an isocyanide using chloroform (B151607) and a strong base.[1] The reaction is highly specific to primary amines, making it a reliable qualitative test for their identification.[1][2] The core of the reaction involves the generation of a highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂).[1][2]
The mechanism proceeds in the following steps:
-
Dichlorocarbene Formation: A strong base, typically potassium hydroxide (B78521) or sodium hydroxide, dehydrohalogenates chloroform to form dichlorocarbene.[1][2]
-
Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the electrophilic dichlorocarbene.[2][3]
-
Intermediate Formation and Rearrangement: A series of intramolecular proton transfers and elimination of hydrochloric acid, facilitated by the base, leads to the formation of the final isocyanide product.[2]
To enhance the reaction efficiency, particularly in biphasic systems, a phase transfer catalyst such as benzyltriethylammonium chloride is often employed.[2][3][4] This catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where the reaction with chloroform occurs, thereby accelerating the formation of dichlorocarbene.[5]
Reaction Pathway Diagram
Caption: Mechanism of the phase-transfer catalyzed Hofmann carbylamine reaction.
Experimental Protocol: Synthesis of Tert-Butyl Isocyanide
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[6][7]
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (g) | Amount (mol) | Volume (mL) |
| tert-Butylamine | 73.14 | 141.5 | 1.938 | 203.3 |
| Chloroform | 119.38 | 117.5 | 0.9833 | 78.86 |
| Sodium Hydroxide | 40.00 | 300 | 7.50 | - |
| Benzyltriethylammonium Chloride | 227.77 | 2 | 0.009 | - |
| Dichloromethane (B109758) | 84.93 | - | - | 300 |
| Water | 18.02 | - | - | 225 |
| 5% Sodium Chloride Solution (aq) | - | - | - | 100 |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |
Procedure
-
Reaction Setup: A solution of 300 g (7.50 moles) of sodium hydroxide in 225 mL of water is prepared in a suitable reaction vessel equipped with an efficient mechanical stirrer.[6]
-
Addition of Reactants: A mixture of 141.5 g (1.938 moles) of tert-butylamine, 117.5 g (0.9833 mole) of chloroform, and 2 g (0.009 mole) of benzyltriethylammonium chloride in 300 mL of dichloromethane is prepared. This mixture is added dropwise to the stirred, warm (ca. 45°C) sodium hydroxide solution over a 30-minute period.[6][7]
-
Reaction Progression: The reaction mixture will begin to reflux immediately upon addition. The refluxing is allowed to subside over a period of 2 hours, after which stirring is continued for an additional hour.[6]
-
Workup: The reaction mixture is diluted with 800 mL of water. The organic layer is separated, washed with 100 mL of water and 100 mL of 5% aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate.[6]
-
Purification: The drying agent is removed by filtration. The filtrate is distilled under a nitrogen atmosphere through a spinning band column. The fraction boiling at 92–93°C (at 725 mm Hg) is collected.[6][7]
Expected Yield
The procedure yields 54.2–60.0 g of tert-butyl isocyanide, which corresponds to a 66–73% yield based on chloroform.[6][7]
Quantitative Data
Physical and Spectroscopic Properties of Tert-Butyl Isocyanide
| Property | Value |
| Chemical Formula | C₅H₉N |
| Molar Mass | 83.13 g/mol |
| Boiling Point | 92–93°C at 725 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.45 (s, 9H)[7][8] |
| ¹³C NMR (CDCl₃, 22.53 MHz) δ (ppm) | 30.80 (C(CH₃)₃), 54.14 (C(CH₃)₃), 153.39 (N≡C)[8] |
| Heat of Formation (298 K) | 88.1 ± 3.7 kJ/mol[9] |
Note: The ¹H NMR spectrum characteristically shows a 1:1:1 triplet for the β-hydrogen due to coupling with ¹⁴N.[6][7]
Yields of Various Isocyanides via the Hofmann Carbylamine Reaction
The phase-transfer catalyzed Hofmann carbylamine reaction is applicable to a range of primary amines. The following table summarizes the yields for the synthesis of different isocyanides.
| Primary Amine (R-NH₂) | Isocyanide Product (R-NC) | Yield (%) | Boiling Point of Product (°C/mmHg) |
| n-Butylamine | n-Butyl isocyanide | 60 | 40–42 / 11 |
| Benzylamine | Benzyl isocyanide | 45 | 92–93 / 11 |
| Dodecylamine | Dodecyl isocyanide | 41 | 115–118 / 0.1 |
| Cyclohexylamine | Cyclohexyl isocyanide | 48 | 67–72 / 13 |
Data sourced from Organic Syntheses, Vol. 55, p. 96 (1976).[6]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of tert-butyl isocyanide.
Conclusion
The Hofmann carbylamine reaction is a robust and efficient method for the synthesis of isocyanides, particularly tert-butyl isocyanide, from primary amines. The use of a phase transfer catalyst significantly improves the practicality of this reaction for preparative scale synthesis. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this versatile chemical intermediate. The characteristic foul odor of isocyanides necessitates that this procedure be performed in a well-ventilated fume hood.[2] Glassware can be decontaminated by rinsing with a 1:10 mixture of concentrated hydrochloric acid and methanol.[7]
References
- 1. grokipedia.com [grokipedia.com]
- 2. Carbylamine reaction - Wikipedia [en.wikipedia.org]
- 3. careers360.com [careers360.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Revitalised Hofmann carbylamine synthesis made possible with flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00338E [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
